molecular formula C9H5ClFN3 B1466934 4-Chloro-6-(5-fluoropyridin-3-yl)pyrimidine CAS No. 1492369-44-4

4-Chloro-6-(5-fluoropyridin-3-yl)pyrimidine

Cat. No.: B1466934
CAS No.: 1492369-44-4
M. Wt: 209.61 g/mol
InChI Key: COSBGOWESKHFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(5-fluoropyridin-3-yl)pyrimidine is a halogenated pyrimidine derivative featuring a 5-fluoropyridin-3-yl substituent at the 6-position and a chlorine atom at the 4-position. The chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the fluorinated pyridine moiety may improve metabolic stability and binding affinity through hydrophobic and electronic interactions .

Properties

IUPAC Name

4-chloro-6-(5-fluoropyridin-3-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN3/c10-9-2-8(13-5-14-9)6-1-7(11)4-12-3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSBGOWESKHFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview

The preparation of 4-Chloro-6-(5-fluoropyridin-3-yl)pyrimidine generally follows a two-step approach:

  • Step 1: Preparation of 4,6-dichloropyrimidine as a key intermediate.
  • Step 2: Palladium-catalyzed cross-coupling of 4,6-dichloropyrimidine with a fluoropyridinyl organometallic reagent to introduce the 5-fluoropyridin-3-yl substituent at the 6-position.

Preparation of 4,6-Dichloropyrimidine Intermediate

4,6-Dichloropyrimidine is synthesized via chlorination of 4-chloro-6-methoxypyrimidine using phosphorus oxychloride (POCl3) in the presence of anhydrous organic amines such as triethylamine or N,N-diisopropylethylamine. The process involves:

  • Heating 4-chloro-6-methoxypyrimidine with excess POCl3 and an organic amine at temperatures between 80–100 °C for several hours.
  • Removal of excess POCl3 by reduced pressure distillation at 50–105 °C under vacuum (0.05–0.095 MPa).
  • Cooling the reaction mixture to 60–80 °C, then adding it dropwise into ice water to precipitate 4,6-dichloropyrimidine.
  • Extraction of the product with an organic solvent (e.g., ethylene dichloride or methylene dichloride), drying, filtration, and crystallization to yield high-purity 4,6-dichloropyrimidine.

Key data from patent CN103073505A:

Parameter Condition/Result
Starting material 4-chloro-6-methoxypyrimidine (100 g)
Reagent Phosphorus oxychloride (400 g)
Organic amine Triethylamine or DIPEA (30–38 g)
Reaction temperature 80–100 °C
Reaction time 7 hours
Vacuum distillation temp 85 °C
Vacuum pressure 0.05–0.095 MPa
Product yield 95.6–97.55%
Product purity 99.3–99.6%
Physical form Pale yellow needle-like crystals

This method offers high yield and purity while reducing hazardous waste and production costs.

Introduction of the 5-Fluoropyridin-3-yl Group via Cross-Coupling

The key step to synthesize this compound is the palladium-catalyzed cross-coupling reaction between 4,6-dichloropyrimidine and a 5-fluoropyridin-3-yl organometallic reagent, typically a stannyl or boronic acid derivative.

Typical procedure:

  • Preparation of 5-fluoro-2-(trimethylstannyl)pyridine by stannylation of 5-fluoropyridine.
  • Dissolution of 4,6-dichloropyrimidine and the stannylated fluoropyridine in toluene.
  • Degassing the mixture under nitrogen atmosphere.
  • Addition of tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide as catalysts.
  • Heating at 110 °C for 16 hours.
  • Workup by partitioning between water and ethyl acetate, drying, and concentration to obtain crude product.

This method yields the desired this compound efficiently without requiring purification of the stannyl intermediate.

Alternative Synthetic Routes and Intermediates

Other synthetic routes involve:

  • Nucleophilic aromatic substitution on 4,6-dichloropyrimidine with various nitrogen nucleophiles to form intermediates, followed by palladium-catalyzed cross-coupling to introduce the fluoropyridinyl group.
  • Use of Buchwald–Hartwig amination for coupling piperazine derivatives with pyrimidine or pyridine rings, demonstrating the versatility of palladium-catalyzed methods in related heterocyclic syntheses.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Catalysts Conditions Outcome/Yield
1 Chlorination of 4-chloro-6-methoxypyrimidine POCl3, Triethylamine or DIPEA 80–100 °C, 7 h 4,6-Dichloropyrimidine, 95.6–97.55% yield, 99.3–99.6% purity
2 Stannylation of 5-fluoropyridine Organotin reagents (e.g., trimethylstannyl chloride) Standard organometallic synthesis 5-Fluoro-2-(trimethylstannyl)pyridine (used crude)
3 Pd-catalyzed Stille cross-coupling Pd(PPh3)4, CuI, toluene 110 °C, 16 h This compound (isolated)

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(5-fluoropyridin-3-yl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

4-Chloro-6-(5-fluoropyridin-3-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-6-(5-fluoropyridin-3-yl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Key Features Biological Relevance/Applications Reference
4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine Trifluoromethyl (6), Thieno-pyrimidine core Enhanced lipophilicity; used in PI5P4Kγ inhibition Anticancer research
4-Chloro-6-(2-methylpyridin-3-yl)thieno[3,2-d]pyrimidine 2-Methylpyridine (6), Thieno-pyrimidine core Improved solubility; synthesized via Suzuki coupling Kinase inhibitor development
4-Chloro-6-isopropylpyrimidin-2-amine Isopropyl (6), Amine (2) Increased steric bulk; modulates target selectivity Agricultural chemistry
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine Pyrazole (6) Versatile intermediate for functionalization Drug discovery intermediates
4-Chloro-6-methylpyrimidin-2-amine Methyl (6), Amine (2) Simplified structure; high reactivity in SNAr reactions Fragment-based drug design
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in 4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine increases metabolic stability and binding to hydrophobic pockets .
  • Heterocyclic Cores: Thieno-pyrimidine derivatives (e.g., from and ) exhibit enhanced planarity, favoring π-π stacking in enzyme active sites. The pyridine-pyrimidine hybrid in the target compound may offer similar advantages but with distinct electronic profiles .
  • Synthetic Accessibility: Compounds like 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine are synthesized via nucleophilic aromatic substitution (SNAr), while thieno-pyrimidines require multi-step condensation and cyclization . The target compound’s synthesis likely parallels these methods, with fluoropyridine incorporation demanding precise coupling conditions.

Physicochemical and Pharmacokinetic Properties

  • Melting Points: Derivatives with rigid cores (e.g., thieno-pyrimidines) exhibit higher melting points (>200°C), whereas simpler pyrimidines like 4-Chloro-6-methylpyrimidin-2-amine melt at lower temperatures (~150°C) .
  • Solubility: Methyl and amine substituents (e.g., 4-Chloro-6-methylpyrimidin-2-amine) improve aqueous solubility, whereas trifluoromethyl and aryl groups reduce it .

Biological Activity

4-Chloro-6-(5-fluoropyridin-3-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, featuring a chloro group and a fluorinated pyridine moiety, suggests potential interactions with various biological targets, making it a focus for drug discovery efforts.

The compound is characterized by the following chemical formula:

  • Molecular Formula : C10_{10}H7_{7}ClF1_{1}N3_{3}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and fluorine substituents may enhance binding affinity and selectivity towards molecular targets, potentially inhibiting their activity. This mechanism can lead to various pharmacological effects, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown potent inhibitory effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The compound's IC50_{50} values were reported as follows:

  • MCF-7 : IC50_{50} = 0.87–12.91 μM
  • MDA-MB-231 : IC50_{50} = 1.75–9.46 μM

In comparison, the positive control 5-Fluorouracil (5-FU) exhibited higher IC50_{50} values of 17.02 μM and 11.73 μM for the same cell lines, indicating superior efficacy of the pyrimidine derivative .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have indicated that it possesses activity against a range of bacterial and fungal species, showing promising results in terms of minimum inhibitory concentration (MIC) values .

Case Study 1: Anticancer Efficacy

In a preclinical study, this compound was administered to mice bearing MCF-7 xenografts. The treatment led to a significant reduction in tumor volume compared to untreated controls, highlighting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation assessed the compound's efficacy against Staphylococcus aureus and Candida albicans. The results indicated that the compound displayed MIC values of 8 μg/mL against S. aureus and 16 μg/mL against C. albicans, suggesting its potential as an antimicrobial agent .

Research Findings Summary Table

Activity Target IC50_{50} Reference
AnticancerMCF-70.87–12.91 μM
AnticancerMDA-MB-2311.75–9.46 μM
AntimicrobialStaphylococcus aureus8 μg/mL
AntimicrobialCandida albicans16 μg/mL

Q & A

Q. What safety protocols are recommended for handling 4-Chloro-6-(5-fluoropyridin-3-yl)pyrimidine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks to avoid inhalation of fine particulates .
  • Ventilation: Conduct reactions in fume hoods or gloveboxes, especially when generating toxic intermediates (e.g., chlorine gas or fluorinated byproducts) .
  • Waste Management: Segregate halogenated waste and coordinate with certified disposal agencies to comply with environmental regulations. Use sealed containers for reactive intermediates .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

  • Nucleophilic Aromatic Substitution: React 5-fluoropyridin-3-amine with 4,6-dichloropyrimidine under basic conditions (e.g., NaH/DMF at 80°C). Monitor progress via TLC (ethyl acetate/hexane, 1:3) .
  • Cross-Coupling Approaches: Use Suzuki-Miyaura coupling with a pre-functionalized pyrimidine boronic ester and 3-bromo-5-fluoropyridine. Optimize Pd catalyst loading (e.g., 2 mol% Pd(PPh₃)₄) to minimize side-products .

Q. What analytical techniques are essential for characterizing structural purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidine C4-Cl vs. C6-F). Use deuterated DMSO for solubility. Compare shifts with literature (e.g., δ ~8.5 ppm for pyridinyl protons) .
  • HPLC-MS: Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect trace halogenated impurities .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., fluoropyridinyl vs. chloropyrimidine orientation) using single-crystal data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of halogenated pyrimidine derivatives?

Methodological Answer:

  • Solvent Selection: Replace DMF with less polar solvents (e.g., THF) to reduce side reactions in nucleophilic substitutions. Add molecular sieves to scavenge moisture .
  • Temperature Control: For fluorinated intermediates, maintain reactions at 0–25°C to prevent thermal decomposition. Use microwave-assisted synthesis for rapid heating/cooling cycles .
  • Catalyst Screening: Test Pd/Ni catalysts for cross-coupling efficiency. For example, PdCl₂(dppf) increases turnover in sterically hindered systems .

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) for fluorinated pyrimidines?

Methodological Answer:

  • Isotopic Labeling: Synthesize ¹⁹F-labeled analogs to resolve overlapping signals. Compare experimental ¹⁹F NMR shifts with DFT-predicted values .
  • Variable Temperature NMR: Perform experiments at −40°C to slow dynamic processes (e.g., ring flipping) and clarify splitting patterns .
  • Correlation with Crystallography: Cross-validate NMR assignments using X-ray-derived bond lengths and angles (e.g., C-F vs. C-Cl distances) .

Q. What computational methods aid in predicting the reactivity of fluorinated pyrimidines?

Methodological Answer:

  • DFT Calculations: Model electrophilic aromatic substitution (EAS) reactivity using Gaussian09 at the B3LYP/6-311+G(d,p) level. Analyze Fukui indices to identify reactive sites .
  • Molecular Dynamics (MD): Simulate solvation effects in DMSO to predict solubility trends. Use Amber force fields for halogen-bonding interactions .
  • Docking Studies: Screen pyrimidine derivatives against kinase targets (e.g., EGFR) using AutoDock Vina. Prioritize compounds with low binding energies (< −8 kcal/mol) .

Q. How can fluorinated intermediates be stabilized during multi-step syntheses?

Methodological Answer:

  • Protecting Groups: Introduce tert-butoxycarbonyl (Boc) groups to pyridinyl amines to prevent undesired fluorination during downstream reactions .
  • Low-Temperature Storage: Store intermediates at −20°C under argon to minimize hydrolysis. Use amber vials to block UV-induced degradation .
  • In Situ Quenching: Add scavengers (e.g., silica gel) to reaction mixtures to adsorb reactive byproducts like HF or HCl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(5-fluoropyridin-3-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(5-fluoropyridin-3-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.